molecular formula C12H16O4 B8287696 2-Methoxy-6-isopropylphenoxyacetic Acid

2-Methoxy-6-isopropylphenoxyacetic Acid

Cat. No.: B8287696
M. Wt: 224.25 g/mol
InChI Key: XRPMAUGGZJVUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-isopropylphenoxyacetic Acid is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(2-methoxy-6-propan-2-ylphenoxy)acetic acid

InChI

InChI=1S/C12H16O4/c1-8(2)9-5-4-6-10(15-3)12(9)16-7-11(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)

InChI Key

XRPMAUGGZJVUNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC)OCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 11.1 ml of ethyl bromoacetate in 10 ml of toluene was added dropwise at room temperature over about 15 minutes into a mixture of 20 g of NaOH, 30 ml of H2O, 1.1 g of triethylbenzylammonium chloride, 8.4 g of 2-isopropyl-6-methoxyphenol (prepared according to Johnson et al., Tetrahedron. 38, 1397-1404 (1982)) and 40 ml of toluene. The mixture was stirred vigorously at the same temperature for 2 h and thereafter for 2 h at 60-65° C. and for 6.5 h under reflux. During this last step a solution of 6 ml of ethyl bromoacetate in 10 ml of toluene was added. In the end the mixture was diluted with 250 ml of H2O. The aqueous phase was separated off and treated with concentrated HCl; the emulsified precipitate was extracted with Et2O (3×50 ml) and the organic phase was washed with water. Another extraction was performed with 40 ml of 20% Na2CO3 and the slightly alkaline solution was treated with concentrated HCl and extracted with Et2O (3×40 ml). The extracts were pooled and the solvent was evaporated off, giving 8 g (72%) of the desired compound; b.p. 190° C./0.7 mmHg.
Quantity
11.1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
72%

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